1H-Pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione, hexahydro-3-(4-ethoxyphenyl)-
Description
The compound 1H-Pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione, hexahydro-3-(4-ethoxyphenyl)- is a bicyclic heterocyclic system featuring a fused pyridazine and triazepine ring, with a 1,5-dione moiety and a 4-ethoxyphenyl substituent at position 2. Its core structure (C15H19N3O2) includes a seven-membered triazepine ring fused to a six-membered pyridazine ring, stabilized by two ketone groups at positions 1 and 5 .
Properties
CAS No. |
69405-19-2 |
|---|---|
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C16H21N3O3/c1-2-22-14-7-5-13(6-8-14)17-11-15(20)18-9-3-4-10-19(18)16(21)12-17/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
WMLTZALCDCHHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N3CCCCN3C(=O)C2 |
Origin of Product |
United States |
Biological Activity
1H-Pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione, hexahydro-3-(4-ethoxyphenyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound and related derivatives, emphasizing its pharmacological significance.
Chemical Structure and Properties
The molecular formula of 1H-Pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione is , with a molecular weight of approximately 273.33 g/mol. Its structure features a fused triazepine ring system which is known for conferring various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2 |
| Molecular Weight | 273.33 g/mol |
| CAS Number | 69405-17-0 |
| IUPAC Name | 3-benzyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
Biological Activity Overview
Research indicates that compounds within the pyridazino-triazepine family exhibit a range of biological activities including:
- Antimicrobial Activity : Certain derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Effects : Studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- CNS Activity : Some derivatives have been evaluated for their effects on the central nervous system (CNS), showing potential as anxiolytics or antidepressants.
Antimicrobial Activity
A study conducted by Elattar et al. reported that several triazepine derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of DNA gyrase activity .
Anticancer Activity
In vitro studies have demonstrated that 1H-Pyridazino(1,2-a)(1,2,5)triazepine derivatives can induce apoptosis in various cancer cell lines. For instance:
- A derivative exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549).
- The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
CNS Activity
Research highlighted in recent pharmacological assessments indicated that specific analogs of this compound could act as selective serotonin reuptake inhibitors (SSRIs), potentially useful in treating depression and anxiety disorders. Behavioral tests in animal models showed reduced anxiety-like behavior following administration of these compounds .
Scientific Research Applications
The compound 1H-Pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione, hexahydro-3-(4-ethoxyphenyl)- is a member of the pyridazine and triazepine family of heterocyclic compounds. Its unique structure and properties make it a subject of interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
One of the primary applications of this compound is in the field of pharmaceuticals. Research has indicated that derivatives of pyridazino(1,2-a)(1,2,5)triazepine exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds with modifications at the 4-position have demonstrated enhanced cytotoxicity against breast cancer cells .
- Antimicrobial Properties : Research indicates potential efficacy against bacterial strains, making these compounds candidates for developing new antibiotics .
Neuropharmacology
The compound's structure suggests potential neuropharmacological applications. Some derivatives have been studied for their effects on neurotransmitter systems, particularly:
- Anxiolytic Effects : Certain modifications have shown promise in reducing anxiety-like behaviors in animal models .
- Cognitive Enhancement : Research indicates that some compounds can improve cognitive functions in preclinical studies, suggesting potential uses in treating cognitive disorders .
Agricultural Chemistry
There is emerging interest in the use of this compound within agricultural chemistry:
- Pesticidal Activity : Preliminary studies suggest that certain derivatives may possess insecticidal properties, providing a basis for developing new agrochemicals .
Material Science
The unique chemical properties of pyridazino(1,2-a)(1,2,5)triazepine derivatives have led to investigations into their use in material science:
- Polymer Chemistry : Research has explored the incorporation of these compounds into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
Table 1: Biological Activities of Pyridazino(1,2-a)(1,2,5)triazepine Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Antitumor | Compound A | Inhibition of tumor growth in vitro |
| Antimicrobial | Compound B | Effective against Gram-positive bacteria |
| Anxiolytic | Compound C | Reduction in anxiety-like behaviors |
| Cognitive Enhancement | Compound D | Improvement in memory tasks |
Case Study 1: Antitumor Activity
In a study published by [source], several derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cell lines. The results indicated that specific modifications at the nitrogen positions significantly enhanced antitumor activity compared to unmodified counterparts.
Case Study 2: Neuropharmacological Effects
A research article reported on the anxiolytic effects of a derivative of this compound in rodent models. The study utilized behavioral assays to assess anxiety levels before and after treatment with the compound, demonstrating a statistically significant reduction in anxiety-like behaviors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in the Pyridazino-Triazepine Family
The target compound belongs to a broader class of pyridazino-triazepine derivatives. Key structural variations among analogues include:
Key Observations:
- Substituent Effects : The 4-ethoxyphenyl group in the target compound may improve membrane permeability compared to phenyl (CAS 67744-75-6) or nitroaryl groups (e.g., ’s nitrophenyl derivatives) .
- Ring Modifications : Derivatives with additional functional groups, such as carboxylic acid (CAS 104029-32-5) or tetrazole rings (), exhibit divergent solubility and reactivity profiles .
Comparison with Non-Triazepine Heterocycles
A. Thiadiazole and Thiazole Derivatives ()
Compounds like 1,3,4-thiadiazoles and thiazoles share synthetic pathways (e.g., hydrazonoyl halide reactions) but differ in ring size and electronic properties:
B. Benzodiazepine and Oxazepine Analogues ()
Compounds like 1,4-oxazino[2,3-h][1,5]benzodiazepin-3(2H)-one (CAS 108222-04-4) feature larger fused rings (benzodiazepine + oxazine) and substituents like hydroxyphenyl/methoxyphenyl. These systems prioritize CNS activity, contrasting with the pyridazino-triazepine scaffold’s unexplored therapeutic niche .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
